molecular formula C17H24O3 B1325950 Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate CAS No. 898778-53-5

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

Cat. No. B1325950
M. Wt: 276.4 g/mol
InChI Key: RILMNOLQUNDRCN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is not explicitly provided in the search results. For related compounds like Ethyl 2-oxo-4-phenylbutyrate, the molecular weight is 206.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate are not explicitly provided in the search results. For related compounds like Ethyl 2-oxo-4-phenylbutyrate, the density is 1.091 g/mL at 25 °C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of α-Pyranones : Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate is involved in the synthesis of α-pyranones, a class of organic compounds. A study by Gelmi and Pocar (1992) demonstrated its use in producing ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, a specific α-pyranone compound (Gelmi & Pocar, 1992).

  • Creation of Novel Organic Compounds : The chemical's use extends to the generation of new organic compounds. Wu et al. (2010) identified its role in deriving new compounds from the marine fungus Penicillium sp., indicating its potential in discovering novel bioactive substances (Wu et al., 2010).

  • Blood Platelet Aggregation Inhibition : Nishi et al. (1983) found that derivatives of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate, specifically ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate, exhibited significant inhibitory activity against blood platelet aggregation. This highlights its potential in medical applications concerning blood clot prevention (Nishi et al., 1983).

Chemical Structure and Properties

  • Enaminones Structure Analysis : Brbot-Šaranović et al. (2001) studied the structure of compounds formed by the reaction of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate, shedding light on its chemical behavior and structural properties (Brbot-Šaranović et al., 2001).

  • Use in ACE Inhibitors Synthesis : Chen et al. (2008) utilized Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate in the production of ethyl 2-hydroxy-4-phenylbutyrate, a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, indicating its significance in pharmaceutical manufacturing (Chen et al., 2008).

Photovoltaic Applications

  • Organic-Inorganic Photodiode Fabrication : Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate derivatives have been studied for their photovoltaic properties. Zeyada et al. (2016) explored its derivatives in the context of organic-inorganic photodiode fabrication, suggesting its potential in the development of new energy technologies (Zeyada et al., 2016).

Safety And Hazards

The safety and hazards of Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate are not explicitly mentioned in the search results. It’s always important to refer to the Material Safety Data Sheet (MSDS) for handling and safety information .

properties

IUPAC Name

ethyl 4-oxo-4-(4-pentylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-5-6-7-14-8-10-15(11-9-14)16(18)12-13-17(19)20-4-2/h8-11H,3-7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILMNOLQUNDRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645768
Record name Ethyl 4-oxo-4-(4-pentylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(4-pentylphenyl)butanoate

CAS RN

898778-53-5
Record name Ethyl 4-oxo-4-(4-pentylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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